molecular formula C9H7N3O B13827402 5-Phenyl-1,2,4-triazin-3(2H)-one CAS No. 15969-27-4

5-Phenyl-1,2,4-triazin-3(2H)-one

Cat. No.: B13827402
CAS No.: 15969-27-4
M. Wt: 173.17 g/mol
InChI Key: CURGSMAEMFWRQL-UHFFFAOYSA-N
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Description

5-Phenyl-1,2,4-triazin-3(2H)-one is a heterocyclic compound that belongs to the triazine family It is characterized by a triazine ring, which is a six-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-1,2,4-triazin-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of benzyl cyanide with hydrazine hydrate, followed by cyclization with formic acid. The reaction conditions often require refluxing the mixture for several hours to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain high-quality product.

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-1,2,4-triazin-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the triazine ring to more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the triazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenyltriazine oxides, while substitution reactions can introduce various functional groups to the phenyl or triazine rings.

Scientific Research Applications

5-Phenyl-1,2,4-triazin-3(2H)-one has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.

    Industry: It finds applications in the development of agrochemicals, dyes, and materials science.

Mechanism of Action

The mechanism of action of 5-Phenyl-1,2,4-triazin-3(2H)-one involves its interaction with molecular targets such as enzymes or receptors. The triazine ring can form hydrogen bonds and π-π interactions with target molecules, influencing their activity. For example, it may act as an antagonist or inhibitor by binding to active sites and blocking substrate access.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazine: The parent compound without the phenyl group.

    5-Phenyl-1,2,4-triazine: Similar structure but lacks the carbonyl group at the 3-position.

    6-Phenyl-1,2,4-triazin-3-amine: Contains an amine group instead of a carbonyl group.

Uniqueness

5-Phenyl-1,2,4-triazin-3(2H)-one is unique due to the presence of both the phenyl group and the carbonyl group at the 3-position. This combination enhances its chemical reactivity and potential for forming diverse derivatives. Its unique structure also contributes to its specific interactions with biological targets, making it a valuable compound in medicinal chemistry and drug design.

Properties

CAS No.

15969-27-4

Molecular Formula

C9H7N3O

Molecular Weight

173.17 g/mol

IUPAC Name

5-phenyl-2H-1,2,4-triazin-3-one

InChI

InChI=1S/C9H7N3O/c13-9-11-8(6-10-12-9)7-4-2-1-3-5-7/h1-6H,(H,11,12,13)

InChI Key

CURGSMAEMFWRQL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=O)NN=C2

Origin of Product

United States

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